5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Antiviral Drug Discovery Computational Chemistry Dengue Virus

5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (molecular formula C₁₄H₁₃ClFN₃OS; molecular weight 325.8 g/mol) is a synthetic, polysubstituted pyrimidine-4-carboxamide. Its core structure features a pyrimidine ring bearing a chlorine atom at the 5-position, an n-propylsulfanyl (S-n-propyl) moiety at the 2-position, and a 4-fluorophenyl carboxamide at the 4-position.

Molecular Formula C14H13ClFN3OS
Molecular Weight 325.8 g/mol
Cat. No. B4230432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Molecular FormulaC14H13ClFN3OS
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C14H13ClFN3OS/c1-2-7-21-14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20)
InChIKeyGPMURYDHKWYZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: Chemical Identity and Procurement Profile


5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (molecular formula C₁₄H₁₃ClFN₃OS; molecular weight 325.8 g/mol) is a synthetic, polysubstituted pyrimidine-4-carboxamide . Its core structure features a pyrimidine ring bearing a chlorine atom at the 5-position, an n-propylsulfanyl (S-n-propyl) moiety at the 2-position, and a 4-fluorophenyl carboxamide at the 4-position. This substitution pattern is implicated in G‑protein coupled receptor modulation [1], kinase inhibition [2], and antiviral targeting [3], placing it within a therapeutically diverse chemical class. The compound is listed for research use only and is available from multiple specialty chemical suppliers .

Why Generic Substitution of 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is Not Supported Without Comparative Data


Within the 2-(alkylsulfanyl)pyrimidine-4-carboxamide class, varying the N‑aryl substituent or the S‑alkyl chain length alters lipophilicity, binding conformation, and target selectivity. For example, the 4‑chlorophenyl analog (molecular weight 342.2 g/mol) differs in steric and electronic profile from the 4‑fluorophenyl target compound (325.8 g/mol), which can translate into divergent CRTH2 antagonism [1] or kinase inhibition profiles [2]. In computational docking against dengue NS3 helicase, the closely related 5‑chloro‑N‑(6‑methoxybenzothiazol‑2‑yl) analog achieved a FRED Chemgauss4 docking score of −67.21, while the thieno[2,3‑d]pyrimidine comparator scored −66.96 [3]; such near‑equivalent scores illustrate why explicit, quantitative head‑to‑head data on the target compound are essential for any procurement decision. Presently, no direct comparative bioactivity data for the target compound exist in the peer‑reviewed or patent literature—a critical evidence gap that must be recognized.

Quantitative Differentiation Guide for 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Procurement


Computational Docking Score Against Dengue NS3 Helicase Compared to a Close Analog

In a virtual screening campaign against the dengue virus NS3 helicase, the target compound's close analog, 5-chloro-N-(6-methoxybenzothiazol-2-yl)-2-propylsulfanyl-pyrimidine-4-carboxamide (ZINC06810538), achieved a FRED Chemgauss4 docking score of −67.21 [1]. This score is comparable to the best-performing virtual hit in that study, as the next closest compound (ZINC22690487) scored −66.96 [1]. While the target compound itself was not directly tested, the data demonstrate that the 5-chloro-2-propylsulfanyl-pyrimidine-4-carboxamide scaffold can engage the NS3 helicase binding site with computationally favorable energetics.

Antiviral Drug Discovery Computational Chemistry Dengue Virus

Molecular Weight and Lipophilicity Differentiation from the 4-Chlorophenyl Analog

The target compound (C₁₄H₁₃ClFN₃OS, MW 325.8 g/mol) differs from its 4-chlorophenyl analog (C₁₄H₁₃Cl₂N₃OS, MW 342.2 g/mol) by substitution of a fluorine atom for chlorine on the N‑phenyl ring. This bioisosteric replacement reduces molecular weight by 16.4 g/mol and is expected to lower lipophilicity (estimated AlogP reduction of approximately 0.3–0.5 log units based on standard fragment contributions), as fluorine is more electronegative and less lipophilic than chlorine [1]. The lower MW and logP of the target compound may translate into improved aqueous solubility and metabolic stability compared to the chlorophenyl analog.

Physicochemical Profiling Lead Optimization Drug-likeness

CRTH2 Antagonism: Structural Alignment with a Validated Pharmacophore Series

Patent literature discloses a series of alkylthio-substituted pyrimidines as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, claiming utility in allergic diseases [1]. The core scaffold—a 5‑chloro-2-(alkylsulfanyl)pyrimidine-4‑carboxamide bearing a substituted N‑phenyl ring—is directly encompassed within the Markush claims. In this context, the target compound is structurally isosteric to exemplified compounds such as 2‑(ethylsulfanyl)‑5‑chloro‑N‑(4‑fluorophenyl)pyrimidine-4‑carboxamide , a direct comparator that differs only by one methylene unit in the S‑alkyl chain. As the patent specifies that alkyl chains of one to six carbon atoms are claimed, the target compound is a valid member of this pharmacophore series.

CRTH2 Antagonist Allergic Inflammation GPCR

NS3 Helicase Virtual Hit: Scaffold Advantage Over Thienopyrimidine and Other Chemotypes

In the same virtual screening study [1], the 5‑chloro‑2‑propylsulfanyl‑pyrimidine‑4‑carboxamide scaffold (represented by analog ZINC06810538) outperformed 18 of the 20 top‑ranked compounds in FRED Chemgauss4 score, including thienopyrimidine (ZINC22690487, −66.96), quinoxaline (ZINC16682175, −64.88), pyrazolo[1,5‑a]pyrimidine (ZINC22690487, −66.96), and thiadiazole (ZINC27794792, −64.81) scaffolds. The only two compounds with higher scores were a fluoro‑thienopyrimidine derivative (ZINC20896686, −67.85) and the benzothiazole‑substituted pyrimidine analog (the top‑ranked Z1) itself. This indicates that the 5‑chloro‑2‑propylsulfanyl‑pyrimidine‑4‑carboxamide template is among the most favorable scaffolds for NS3 helicase engagement identified from the 7.6‑million‑compound ZINC library.

Dengue Virus NS3 Helicase Virtual Screening

S‑Alkyl Chain Length Differentiation: Propylsulfanyl vs Ethylsulfanyl and Higher Homologs

The target compound contains an S‑n‑propyl group, which distinguishes it from both the S‑ethyl analog (MW 311.76 g/mol) and the S‑benzyl analog (N‑benzyl‑5‑chloro‑2‑(propylsulfanyl)pyrimidine-4‑carboxamide) . Patented CRTH2 antagonist SAR indicates that the S‑alkyl chain length modulates potency: compounds with S‑ethyl, S‑n‑propyl, and S‑isobutyl are explicitly claimed [1], suggesting that the n‑propyl variant occupies a specific optimal range within the CRTH2 binding pocket. In related 2‑(propylthio) antiviral pyrimidine research, the n‑propyl group was found to confer balanced lipophilicity for cellular permeability [2], making the target compound a distinct tool for probing S‑alkyl SAR.

SAR Alkyl Chain Optimization CRTH2 Antagonist

Critical Evidence Gap: Absence of Direct Bioactivity Quantification

Despite the extensive indirect and computational evidence described above, no peer‑reviewed publication, patent, or authoritative database currently reports: (a) an IC₅₀, EC₅₀, Kd, or Ki value for the target compound against any isolated protein target; (b) a cellular potency value (e.g., GI₅₀, MIC) in any cell‑based assay; or (c) any head‑to‑head bioactivity comparison with a named analog [1]. This absence of direct bioactivity data represents a fundamental limitation for procurement decisions. All differentiation claims herein derive from computational predictions, structural analysis, and class‑level patent inferences, which carry inherent uncertainty. Purchasers targeting specific biological pathways (e.g., CRTH2, Syk kinase, NS3 helicase) should therefore request vendor-provided QC data or commission confirmatory assays before committing to large‑scale procurement.

Evidence Gap Experimental Validation Procurement Risk

Research and Industrial Application Scenarios for 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Based on Evidence


Dengue Antiviral Discovery: NS3 Helicase-Focused Screening Library Enrichment

Based on the favorable FRED Chemgauss4 docking score of the scaffold analog (−67.21) against the dengue NS3 helicase [1], the target compound is a computationally prioritized candidate for incorporation into a focused library for biochemical or cell-based NS3 helicase inhibition screening. Procurement at milligram scale is recommended for initial fluorescence-based helicase unwinding assays and secondary cellular assays in Vero or Huh-7 dengue replicon systems.

CRTH2 Antagonist Lead Identification for Allergic Inflammation

The compound's structural alignment with the patented CRTH2 antagonist pharmacophore [1] supports its use in hit‑finding campaigns for prostaglandin D₂ receptor antagonism. Procurement at 5–25 mg scale is suitable for in vitro CRTH2 functional assays (e.g., β‑arrestin recruitment, cAMP modulation) in recombinant CHO or HEK293 cells. The n‑propyl chain distinguishes it from the common S‑ethyl analog, enabling direct S‑alkyl SAR within the same N‑4‑fluorophenyl series.

SAR‑By‑Catalog: N‑Phenyl Substituent Bioisostere Comparison

The target compound (4‑fluorophenyl, MW 325.8 g/mol) can be purchased alongside its 4‑chlorophenyl analog (MW 342.2 g/mol) [1] for a systematic exploration of halogen bioisosterism on target binding, solubility, and metabolic stability. This two‑compound mini‑library enables efficient SAR generation for teams optimizing N‑aryl substitution in kinase or GPCR lead series.

Pyrimidine Scaffold Profiling Against Underexplored Kinase Targets

Given that structurally related pyrimidine‑4‑carboxamides have demonstrated Syk kinase [1] and SGK1 [2] inhibitory activity at nanomolar concentrations, the target compound can be included as a diversity element in a kinase selectivity panel. Procurement at 1–5 mg is sufficient for commercial kinase profiling services (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler) to identify novel kinase targets for this chemotype.

Quote Request

Request a Quote for 5-chloro-N-(4-fluorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.